Cas no 524733-42-4 (2-(4-Ethylphenyl)quinoline-4-carbohydrazide)

2-(4-Ethylphenyl)quinoline-4-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 2-(4-ethylphenyl)quinoline-4-carbohydrazide
- STK426091
- BBL016646
- R5914
- ST50945122
- 2-(4-Ethylphenyl)quinoline-4-carbohydrazide
-
- MDL: MFCD02609415
- インチ: 1S/C18H17N3O/c1-2-12-7-9-13(10-8-12)17-11-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22)
- InChIKey: QVFAYSYOCMHZHX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C2C=CC(=CC=2)CC)=NC2C=CC=CC1=2)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 379
- トポロジー分子極性表面積: 68
2-(4-Ethylphenyl)quinoline-4-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E016985-100mg |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 100mg |
$ 185.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737390-1g |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 98% | 1g |
¥3239.00 | 2024-05-10 | |
A2B Chem LLC | AJ01666-500mg |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | >95% | 500mg |
$523.00 | 2024-04-19 | |
abcr | AB380003-500 mg |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 500MG |
€313.80 | 2023-02-03 | ||
Chemenu | CM261999-5g |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 97% | 5g |
$766 | 2021-08-18 | |
TRC | E016985-500mg |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 500mg |
$ 600.00 | 2022-06-02 | ||
Chemenu | CM261999-1g |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 97% | 1g |
$395 | 2022-06-11 | |
abcr | AB380003-5 g |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | 5g |
€1074.00 | 2023-04-25 | ||
abcr | AB380003-1g |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide; . |
524733-42-4 | 1g |
€397.00 | 2025-02-27 | ||
A2B Chem LLC | AJ01666-5g |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide |
524733-42-4 | >95% | 5g |
$1134.00 | 2024-04-19 |
2-(4-Ethylphenyl)quinoline-4-carbohydrazide 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-(4-Ethylphenyl)quinoline-4-carbohydrazideに関する追加情報
Introduction to 2-(4-Ethylphenyl)quinoline-4-carbohydrazide (CAS No. 524733-42-4)
2-(4-Ethylphenyl)quinoline-4-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 524733-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives family, a class of molecules known for their broad spectrum of biological activities. The structural features of 2-(4-Ethylphenyl)quinoline-4-carbohydrazide, particularly the presence of a carbohydrazide moiety and an ethyl-substituted phenyl ring, contribute to its unique chemical properties and potential therapeutic applications.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, derivatives of quinoline have been instrumental in the development of antimalarial agents, such as chloroquine and quinine, as well as compounds with antimicrobial and anticancer properties. The introduction of the carbohydrazide functional group in 2-(4-Ethylphenyl)quinoline-4-carbohydrazide enhances its reactivity and opens up possibilities for further chemical modifications, making it a valuable intermediate in drug discovery.
In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced biological activity and improved pharmacokinetic profiles. The ethyl substitution on the phenyl ring in 2-(4-Ethylphenyl)quinoline-4-carbohydrazide is particularly noteworthy, as it can influence the compound's solubility, metabolic stability, and interaction with biological targets. This structural modification has been explored in various contexts, including the design of molecules with potential applications in oncology and inflammatory diseases.
One of the most promising areas of research involving 2-(4-Ethylphenyl)quinoline-4-carbohydrazide is its investigation as a potential chemotherapeutic agent. Studies have demonstrated that quinoline derivatives can exhibit inhibitory effects on various enzymes and receptors involved in cancer cell proliferation and survival. The carbohydrazide group in this compound can serve as a site for covalent bond formation with biological targets, leading to increased binding affinity and prolonged activity. Preliminary in vitro studies have shown that 2-(4-Ethylphenyl)quinoline-4-carbohydrazide exhibits significant cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for further development.
Another area of interest is the antimicrobial activity of 2-(4-Ethylphenyl)quinoline-4-carbohydrazide. Antibiotic resistance remains a major global health challenge, and there is an urgent need for novel antimicrobial agents. Quinoline derivatives have shown efficacy against a wide range of bacterial and fungal pathogens due to their ability to disrupt essential cellular processes. The structural features of 2-(4-Ethylphenyl)quinoline-4-carbohydrazide, including the quinoline core and the carbohydrazide group, may contribute to its ability to interact with microbial enzymes and inhibit their function. Further research is needed to fully elucidate its mechanism of action and assess its potential for treating multidrug-resistant infections.
The synthesis of 2-(4-Ethylphenyl)quinoline-4-carbohydrazide is another critical aspect that has been extensively studied. The compound can be prepared through multi-step organic reactions involving condensation, cyclization, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. The development of efficient synthetic routes is essential for scaling up production and conducting comprehensive biological evaluations.
In conclusion, 2-(4-Ethylphenyl)quinoline-4-carbohydrazide (CAS No. 524733-42-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its observed biological activities, make it a valuable compound for developing new drugs targeting cancer, infections, and other diseases. As research continues to uncover new applications for this molecule, it is likely that 2-(4-Ethylphenyl)quinoline-4-carbohydrazide will play an increasingly important role in the next generation of therapeutic agents.
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